molecular formula C8H5NO2 B034861 Furo[2,3-b]pyridine-2-carbaldehyde CAS No. 109274-92-2

Furo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B034861
CAS No.: 109274-92-2
M. Wt: 147.13 g/mol
InChI Key: LSMDPNNOISGCOJ-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furo[2,3-b]pyridine-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For example, chalcones bearing specific substituents can be used as starting materials, which undergo condensation and cyclization to form the desired furo[2,3-b]pyridine derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthetic protocols that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Furo[2,3-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Furo[2,3-b]pyridine-2-carbaldehyde can be compared with other similar compounds such as:

  • Furo[3,2-b]pyridine-2-carbaldehyde
  • 5-Bromothis compound
  • Furo[2,3-b]pyridine-6-carbaldehyde

These compounds share similar structural features but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution at the 2-position of the pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

furo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDPNNOISGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292044
Record name Furo[2,3-b]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-92-2
Record name Furo[2,3-b]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109274-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-b]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[2,3-b]pyridine-2-carbaldehyde
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